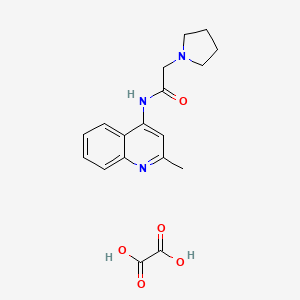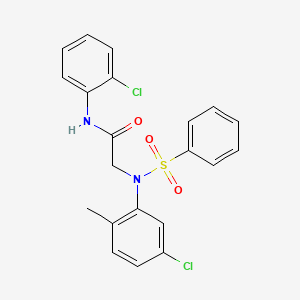
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate, also known as GW 501516, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It was first developed in the 1990s as a potential treatment for cardiovascular diseases, obesity, and diabetes. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用機序
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in increased energy production and improved endurance.
Biochemical and Physiological Effects:
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production. It also increases the expression of genes involved in muscle fiber type switching, resulting in increased endurance. Additionally, it has been shown to decrease inflammation and improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 in lab experiments is its ability to increase endurance and fat burning. This makes it a useful tool for studying the effects of exercise on metabolism and energy production. However, one limitation of using N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 is its potential to interfere with other metabolic pathways, which could lead to unintended effects.
将来の方向性
There are several future directions for research on N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further research is needed to fully understand the long-term effects of N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 on the body.
合成法
The synthesis of N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 involves several chemical reactions. The first step is the reaction of 2-methyl-4-quinolinecarboxaldehyde with 1-bromomethylpyrrolidine to form N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide. This intermediate is then treated with oxalic acid to form the oxalate salt of N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516.
科学的研究の応用
N-(2-methyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate 501516 has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of cardiovascular diseases. It has also been studied for its potential use in the treatment of muscle wasting and osteoporosis.
特性
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C2H2O4/c1-12-10-15(13-6-2-3-7-14(13)17-12)18-16(20)11-19-8-4-5-9-19;3-1(4)2(5)6/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,17,18,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXMDKIKIQRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6038343.png)
![5-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6038360.png)
![N-{2-methyl-1-[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6038367.png)
![(3-isopropoxyphenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6038395.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6038417.png)

![2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
![7-(2-furyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6038432.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6038440.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6038445.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B6038460.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)